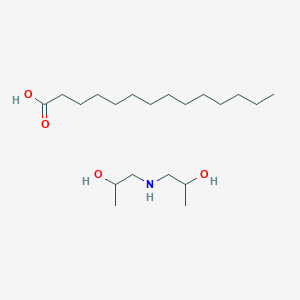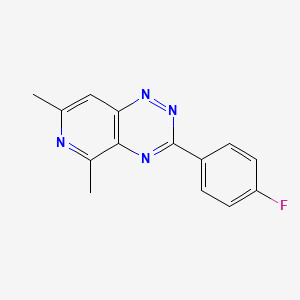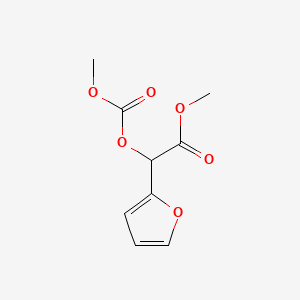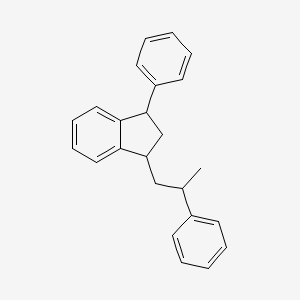
1-Phenyl-3-(2-phenylpropyl)indan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-3-(2-phenylpropyl)indan is an organic compound with the molecular formula C24H24 It is a derivative of indan, a bicyclic hydrocarbon, and features a phenyl group and a phenylpropyl group attached to the indan core
Vorbereitungsmethoden
The synthesis of 1-Phenyl-3-(2-phenylpropyl)indan can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indan with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the reduction of 1-phenyl-3-(2-phenylpropyl)indene using hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-Phenyl-3-(2-phenylpropyl)indan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its fully saturated form.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-3-(2-phenylpropyl)indan has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Phenyl-3-(2-phenylpropyl)indan involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-3-(2-phenylpropyl)indan can be compared with other similar compounds, such as:
Indan: The parent compound, which lacks the phenyl and phenylpropyl groups.
1-Phenylindane: A derivative with a single phenyl group attached to the indan core.
2-Phenylpropylindane: A derivative with a phenylpropyl group attached to the indan core.
The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84255-50-5 |
|---|---|
Molekularformel |
C24H24 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
1-phenyl-3-(2-phenylpropyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)16-21-17-24(20-12-6-3-7-13-20)23-15-9-8-14-22(21)23/h2-15,18,21,24H,16-17H2,1H3 |
InChI-Schlüssel |
JOJLONCHKZAGGP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



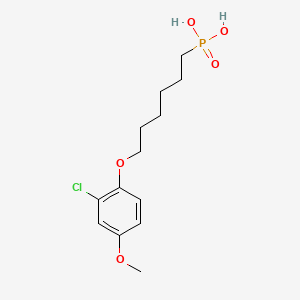
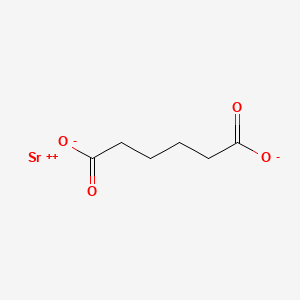
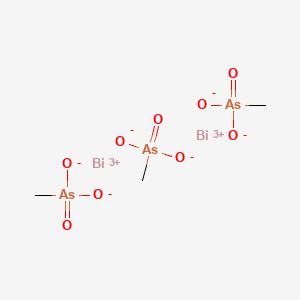

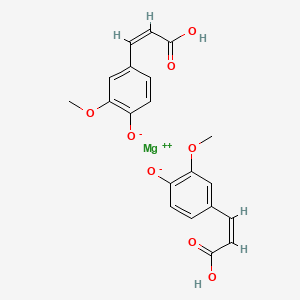

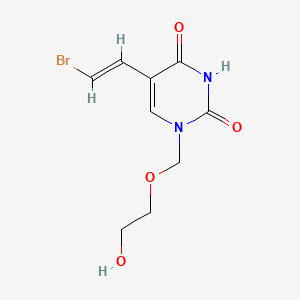
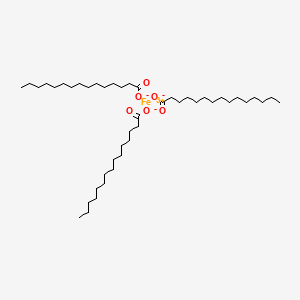
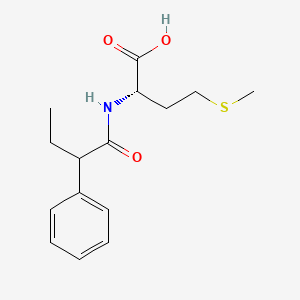
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
